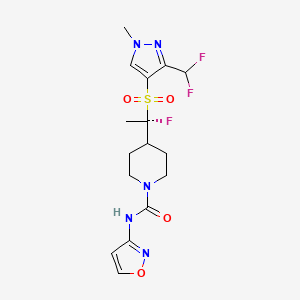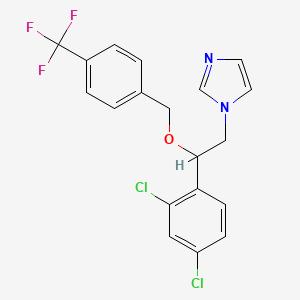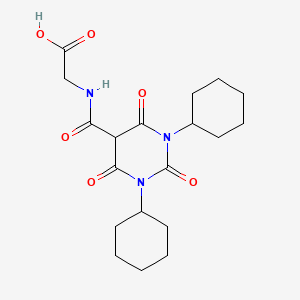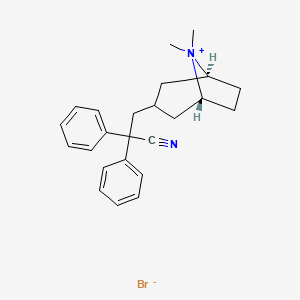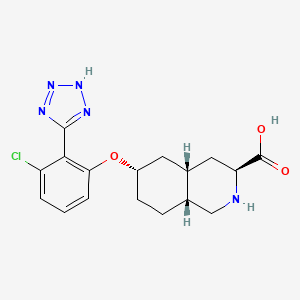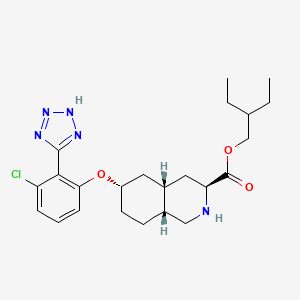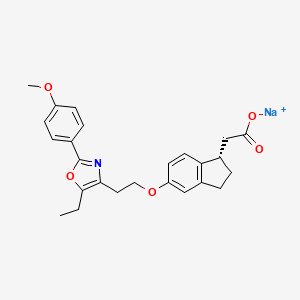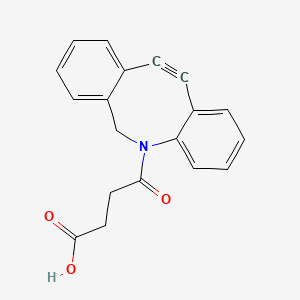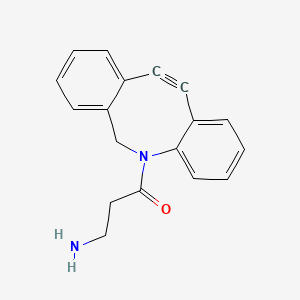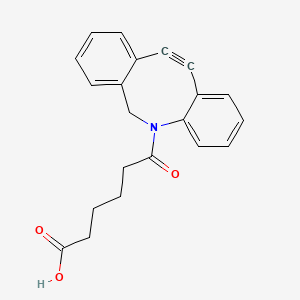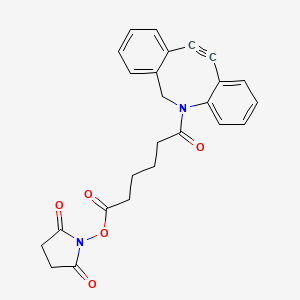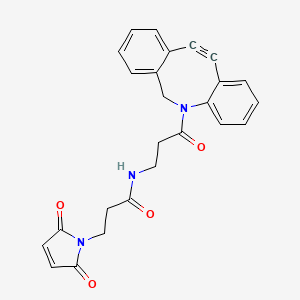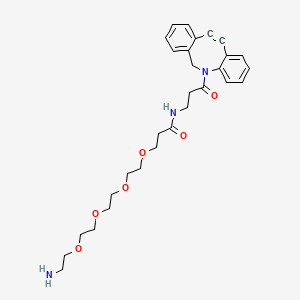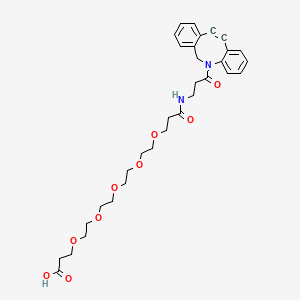
Deacetylisotenulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetylisotenulin is a biochemical, It is a molluscicide from the Desert Plant.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Heart Failure
Deacetylisotenulin, as a histone deacetylase (HDAC) inhibitor, shows promise in the treatment of heart failure. HDAC inhibitors have been identified as efficacious in preclinical models of heart failure, suggesting their potential therapeutic applications in this area (McKinsey, 2012).
Specificity in Cellular Acetylation
In the context of lysine deacetylases inhibitors (KDACIs), which include deacetylisotenulin, their specificities in cells have been characterized, impacting acetylation of histones and chromatin-associated proteins. This has significant implications for understanding cellular processes and developing targeted therapies (Schölz et al., 2015).
Role in Central Nervous System Disorders
HDAC inhibitors, including deacetylisotenulin, have therapeutic applications for central nervous system disorders. They may modulate cytoskeletal function, immune responses, and enhance protein degradation pathways, beneficial in conditions like Rubinstein–Taybi syndrome, Rett syndrome, and multiple sclerosis (Kazantsev & Thompson, 2008).
Implications for Neurodegenerative Disorders
The role of HDAC inhibitors in treating neurodegenerative disorders is significant. They activate disease-modifying genes and correct histone acetylation homeostasis, potentially beneficial in Huntington's, Parkinson's, and other neurodegenerative diseases (Hahnen et al., 2008).
Regulation of Inflammation and Immunity
Deacetylisotenulin's role as an HDAC inhibitor is also crucial in regulating inflammation and immunity, impacting cellular processes and immune responses. This opens up potential therapeutic applications in inflammatory diseases and immune-related conditions (Shakespear et al., 2011).
Combination Therapy in Cancer Treatment
In the field of oncology, deacetylisotenulin as an HDAC inhibitor can be used in combination therapies. Such combinations have shown promising anticancer effects in both preclinical and clinical studies, enhancing the therapeutic potential of HDAC inhibitors (Suraweera et al., 2018).
Targeting Specific HDACs
Selective targeting of specific HDACs like HDAC6, achieved by inhibitors like deacetylisotenulin, can lead to therapeutic applications, potentially as anti-metastatic and antiangiogenic agents, by affecting microtubule-associated protein localization and cell motility (Haggarty et al., 2003).
Alzheimer's Disease Therapy
Deacetylisotenulin's role as an HDAC inhibitor suggests its potential as a therapeutic agent for Alzheimer's Disease. Enhancing synaptic plasticity and memory in neurodegenerative disorders is a key area of its application (Xu et al., 2011).
Eigenschaften
CAS-Nummer |
13743-85-6 |
|---|---|
Produktname |
Deacetylisotenulin |
Molekularformel |
C15H21DO4 |
Molekulargewicht |
267.34 |
IUPAC-Name |
3,3a,4,4a,7a,8,9,9a-Octahydro-4-hydroxy-3,4a,8-trimethylazuleno(5,6-c)furan-2,5-dione (3R-(3alpha,3aalpha,4beta,4abeta,7aalpha,8alpha,9abeta))-D |
InChI |
InChI=1S/C15H22O4/c1-8-6-10-7-19(18)9(2)13(10)14(17)15(3)11(8)4-5-12(15)16/h4-5,8-11,13-14,17H,6-7H2,1-3H3/t8-,9-,10-,11+,13-,14-,15+/m1/s1/i9D |
InChI-Schlüssel |
HJHRZTWYHZTLHE-QYFRNRQPSA-N |
SMILES |
O=O1[C@@](C)([2H])[C@@H]([C@@H](O)[C@]2(C)C(C=C[C@@]2([H])[C@H](C)C3)=O)[C@@]3([H])C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deacetylisotenulin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



